
5-(2-Methoxyethyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxyethyl)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a 2-methoxyethyl group. Tetrazoles are known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the 2-methoxyethyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyethyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxyethylamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through the formation of an intermediate azide, which cyclizes to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions: 5-(2-Methoxyethyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the 2-methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
科学的研究の応用
5-(2-Methoxyethyl)-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-(2-Methoxyethyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The 2-methoxyethyl group enhances the compound’s solubility and facilitates its transport across cell membranes, increasing its bioavailability.
類似化合物との比較
5-Methyl-1H-tetrazole: Similar structure but with a methyl group instead of a 2-methoxyethyl group.
5-Phenyl-1H-tetrazole: Contains a phenyl group, offering different reactivity and applications.
5-(2-Hydroxyethyl)-1H-tetrazole: Substituted with a hydroxyethyl group, providing different solubility and reactivity properties.
Uniqueness: 5-(2-Methoxyethyl)-1H-tetrazole is unique due to the presence of the 2-methoxyethyl group, which enhances its solubility and reactivity compared to other tetrazole derivatives. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
特性
IUPAC Name |
5-(2-methoxyethyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-9-3-2-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWIZNWZRQEACB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314331 |
Source


|
| Record name | 5-(2-methoxyethyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117889-08-4 |
Source


|
| Record name | 5-(2-methoxyethyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

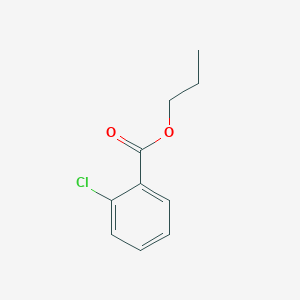

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)
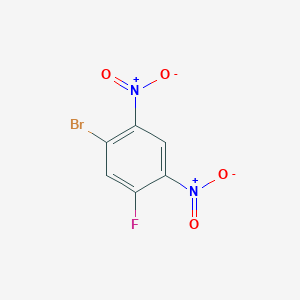
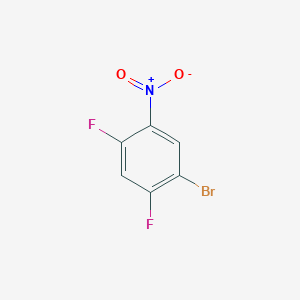


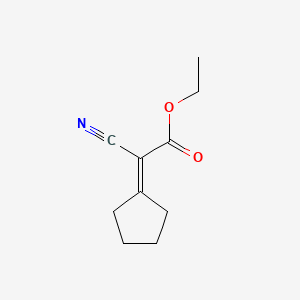
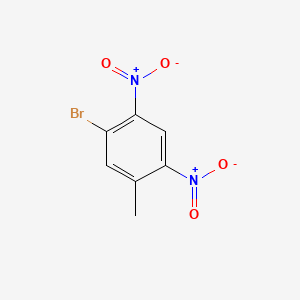

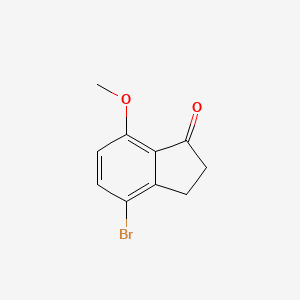

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)
